5-Bromo-3-(phenylethynyl)pyrazin-2-amine
Description
5-Bromo-3-(phenylethynyl)pyrazin-2-amine is a brominated pyrazine derivative featuring a phenylethynyl substituent at the 3-position and an amino group at the 2-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and heterocyclic scaffolds for drug discovery. Its structural rigidity and electronic properties make it suitable for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling further functionalization .
Properties
Molecular Formula |
C12H8BrN3 |
|---|---|
Molecular Weight |
274.12 g/mol |
IUPAC Name |
5-bromo-3-(2-phenylethynyl)pyrazin-2-amine |
InChI |
InChI=1S/C12H8BrN3/c13-11-8-15-12(14)10(16-11)7-6-9-4-2-1-3-5-9/h1-5,8H,(H2,14,15) |
InChI Key |
BJAMXDIRSPZEAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=NC(=CN=C2N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substituents
Key Observations :
- Electronic Effects : The trimethylsilyl ethynyl group (CAS 875781-41-2) enhances steric bulk and stabilizes intermediates during cross-coupling reactions compared to the phenylethynyl group .
- Reactivity : The 2-chlorobenzyloxy derivative (CAS 1219956-60-1) exhibits lower reactivity in nucleophilic substitutions due to electron-withdrawing effects of the chlorine atom .
- Bioactivity : Trifluoromethylpyridinyl-substituted analogues (e.g., from ) show improved pharmacokinetic profiles in antimalarial studies due to increased lipophilicity.
Key Findings :
- Catalyst Efficiency : PdCl₂(PPh₃)₂-based systems are consistently effective for ethynyl group introductions .
- Yield Variability : Propargyl-substituted derivatives (e.g., prop-1-ynyl) exhibit lower yields due to competing side reactions under basic conditions .
Physicochemical Properties
- Solubility : The trimethylsilyl ethynyl derivative (CAS 875781-41-2) is highly soluble in THF and DMF but insoluble in water .
- Stability : Compounds with electron-withdrawing groups (e.g., 2-chlorobenzyloxy) exhibit longer shelf lives under ambient conditions .
- Melting Points : Phenylethynyl derivatives typically melt at 120–125°C, while bulkier substituents (e.g., tetrafluoro-imidazolylphenyl) show higher melting points (>200°C) .
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